

# What is Amoxicillin D4 and its chemical structure

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# An In-depth Technical Guide to Amoxicillin-D4

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Amoxicillin-D4, a deuterated isotopologue of the widely used  $\beta$ -lactam antibiotic, amoxicillin. This guide details its chemical properties, structure, and primary applications in analytical and research settings, with a focus on its role as an internal standard in quantitative mass spectrometry.

# **Core Concepts: Introduction to Amoxicillin-D4**

Amoxicillin-D4 is a stable, isotopically labeled form of amoxicillin.[1][2][3] In this molecule, four specific hydrogen atoms on the p-hydroxyphenyl side chain have been replaced with deuterium, a heavy isotope of hydrogen.[4][5] This substitution results in a molecule that is chemically identical to amoxicillin in its reactivity but possesses a higher molecular weight.

This key difference allows it to be distinguished from unlabeled amoxicillin by mass spectrometry. Consequently, the primary and most critical application of Amoxicillin-D4 is as an internal standard for the precise quantification of amoxicillin in complex biological matrices such as plasma, urine, and tissue samples. Its use is intended for analytical and research purposes only and not for human or veterinary therapeutic use.

# **Chemical Identity and Structure**



The chemical structure of Amoxicillin-D4 is fundamentally that of amoxicillin, featuring the characteristic  $\beta$ -lactam ring fused to a dihydrothiazine ring. The isotopic labeling is confined to the aromatic ring of the acyl side chain.

Formal Chemical Name: (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl-2,3,5,6-d4)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.

The structural formula is as follows: (A 2D chemical structure image would be placed here in a formal whitepaper. The SMILES notation provides a machine-readable representation.)

SMILES:[2H]C1=C(C(=C(-C1--INVALID-LINK--N[C@H]2[C@@H]3N(C2=O)--INVALID-LINK--(C)C)C(=O)O)N)[2H])[2H])O)[2H]

The four deuterium atoms are located on the phenyl ring, which minimizes the potential for isotopic exchange under typical physiological or analytical conditions, ensuring its stability and reliability as an internal standard.

# **Physicochemical and Quantitative Data**

The key quantitative properties of Amoxicillin-D4 are summarized in the table below, providing a direct comparison with its unlabeled counterpart, Amoxicillin.

Property	Amoxicillin-D4	Amoxicillin (Unlabeled)
CAS Number	2673270-36-3	26787-78-0
Molecular Formula	C16H15D4N3O5S	C16H19N3O5S
Formula Weight	369.43 g/mol	365.4 g/mol
Exact Mass	369.12964887 Da	365.10456 Da
Deuterium Purity	≥98-99% atom D	N/A
Appearance	White to off-white solid	White or almost white, crystalline powder



# Experimental Protocols: Use in Quantitative Analysis

Amoxicillin-D4 is indispensable for analytical methods that require high accuracy and precision, such as pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The following is a representative protocol for the quantification of amoxicillin in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Amoxicillin-D4 as an internal standard.

## **Objective**

To accurately determine the concentration of amoxicillin in human plasma samples.

### **Materials and Reagents**

- Analytes: Amoxicillin reference standard, Amoxicillin-D4 (internal standard).
- Solvents: HPLC-grade methanol, acetonitrile, water, and formic acid.
- Sample Preparation: Protein precipitation plates or centrifuge tubes, solid-phase extraction (SPE) cartridges (if required for cleaner samples).
- Biological Matrix: Blank human plasma.

#### Instrumentation

- High-Performance Liquid Chromatography (HPLC) system.
- Tandem Mass Spectrometer (e.g., a triple quadrupole) with an electrospray ionization (ESI) source.

### **Standard Solution Preparation**

- Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Amoxicillin and Amoxicillin-D4 in methanol to create separate stock solutions.
- Working Standard Solutions: Prepare serial dilutions of the amoxicillin stock solution in a 50:50 methanol:water mixture to create calibration standards (e.g., ranging from 1 ng/mL to



1000 ng/mL).

 Internal Standard (IS) Working Solution: Dilute the Amoxicillin-D4 primary stock to a fixed concentration (e.g., 100 ng/mL) for spiking into all samples.

### **Sample Preparation: Protein Precipitation Method**

- Aliquot 100 μL of each plasma sample (calibration standards, quality controls, and unknowns) into a 96-well plate or microcentrifuge tubes.
- Add 10 μL of the Amoxicillin-D4 internal standard working solution to every sample.
- · Vortex mix for 10 seconds.
- Add 300 μL of cold acetonitrile containing 0.1% formic acid to each well to precipitate plasma proteins.
- · Vortex mix vigorously for 1 minute.
- Centrifuge the samples at 4000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

### LC-MS/MS Analysis

- LC Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 μm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: A typical gradient might run from 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).



- MS Detection: Multiple Reaction Monitoring (MRM).
  - Amoxicillin Transition: e.g., m/z 366.1 → 114.1
  - Amoxicillin-D4 Transition: e.g., m/z 370.1 → 114.1

Note: The precursor ion for Amoxicillin-D4 is +4 Da higher than amoxicillin, while the product ion can be the same if the fragmentation does not involve the deuterated part of the molecule. This allows for identical ion source and collision cell behavior, which is ideal for an internal standard.

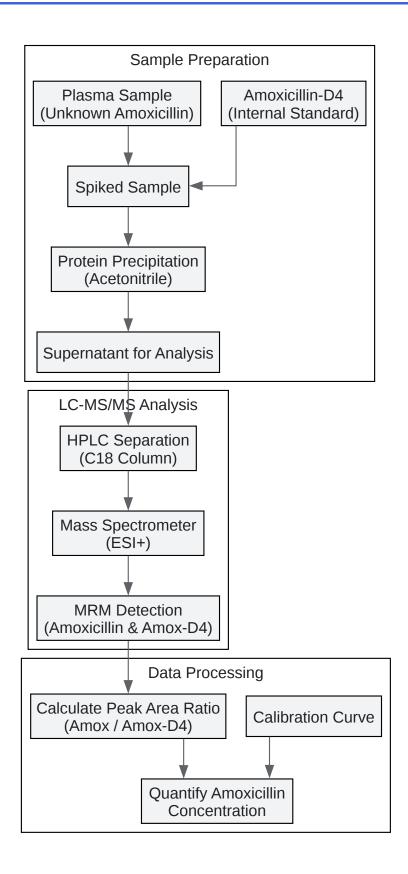
#### **Data Analysis**

- Integrate the peak areas for both the amoxicillin and Amoxicillin-D4 MRM transitions.
- Calculate the Peak Area Ratio (PAR) = (Peak Area of Amoxicillin) / (Peak Area of Amoxicillin-D4).
- Construct a calibration curve by plotting the PAR against the known concentrations of the calibration standards.
- Use the linear regression equation from the calibration curve to determine the concentration of amoxicillin in the unknown samples based on their measured PAR.

# **Visualization of Analytical Workflow**

The following diagrams illustrate the key processes involved in using Amoxicillin-D4 as an internal standard.

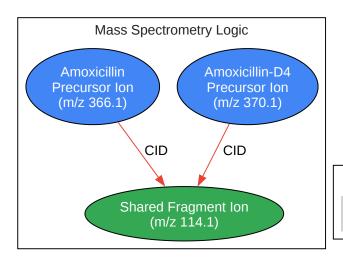




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Caption: Workflow for quantifying amoxicillin using Amoxicillin-D4.





Quantification Principle

[Amox] \approx Area(Amox) / Area(Amox-D4)

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Caption: MRM logic for Amoxicillin and its D4-labeled standard.

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